Benzylaminophenylacetic acid hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzylaminophenylacetic acid hydrochloride typically involves the reaction of benzylamine with phenylacetic acid under acidic conditions to form the desired product. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, which not only catalyzes the reaction but also converts the product into its hydrochloride salt form. The reaction conditions generally include:

Temperature: Moderate temperatures (around 60-80°C) are often used to facilitate the reaction.

Solvent: A polar solvent, such as water or ethanol, is commonly employed to dissolve the reactants and the product.

Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion of the reactants to the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, purification techniques such as crystallization or recrystallization are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Benzylaminophenylacetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzylacetone or phenylacetic acid derivatives.

Reduction: Formation of benzyl alcohol or benzylamine derivatives.

Substitution: Formation of N-substituted benzylamine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Benzylaminophenylacetic acid hydrochloride exhibits a range of pharmacological activities, making it a candidate for drug development. Key applications include:

- Anticancer Activity : Research has shown that derivatives of benzylaminophenylacetic acid have potential anticancer properties. For instance, certain analogs have demonstrated the ability to inhibit tumor growth in vitro and in vivo models .

- Antimicrobial Properties : The compound has been studied for its antibacterial and antifungal activities. A series of derivatives were synthesized and tested against various microbial strains, showing promising results in inhibiting growth .

- Anti-inflammatory Effects : this compound has been linked to anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions. A common method involves:

- Condensation Reactions : The compound can be synthesized by condensing benzylamine with phenylacetic acid under acidic conditions. This method allows for the introduction of various substituents to enhance biological activity.

Table 1: Synthesis Pathways

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Condensation | Benzylamine + Phenylacetic Acid | Acidic medium, reflux | 75% |

| Acylation | Benzylamine + Acetic Anhydride | Dry solvent, room temp | 80% |

| N-Alkylation | Benzylaminophenylacetic Acid | Alkyl halide, base | 70% |

Case Studies

Several case studies highlight the efficacy and applications of this compound:

- Case Study 1 : A study evaluated the anticancer properties of a series of benzylaminophenylacetic acid derivatives against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for further development .

- Case Study 2 : In another investigation focused on antimicrobial activity, derivatives were tested against multi-drug resistant bacterial strains. The most effective derivative showed an inhibition zone of 25 mm, indicating superior efficacy compared to standard antibiotics .

Mécanisme D'action

The mechanism of action of benzylaminophenylacetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The benzylamine group can interact with enzymes or receptors, modulating their activity. The phenylacetic acid moiety may also play a role in the compound’s biological effects by influencing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylacetic Acid: A simple aromatic carboxylic acid with similar structural features.

Benzylamine: An aromatic amine that shares the benzylamine group with benzylaminophenylacetic acid hydrochloride.

Phenylalanine: An amino acid with a phenylacetic acid backbone.

Uniqueness

This compound is unique due to the combination of the benzylamine and phenylacetic acid moieties, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in the individual components.

Activité Biologique

Benzylaminophenylacetic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and potential neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

This compound is derived from phenylacetic acid, featuring a benzylamine moiety. This structural modification enhances its interaction with biological targets, particularly enzymes and receptors involved in inflammatory processes and pain modulation.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It selectively inhibits cyclooxygenase-2 (COX-2) without affecting COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Analgesic Properties

In animal models, this compound has demonstrated potent analgesic effects comparable to traditional analgesics like ibuprofen. It acts through peripheral mechanisms to reduce pain perception .

3. Neuroprotective Potential

Recent studies suggest that this compound may exert neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in increasing acetylcholine levels in the brain, potentially improving cognitive function .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways:

- Cyclooxygenase Inhibition : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins.

- Cholinesterase Inhibition : The inhibition of AChE leads to increased acetylcholine availability, which is critical for synaptic transmission and cognitive function .

- Antioxidant Activity : The compound also exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells .

Data Tables

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| COX-2 Inhibition | 0.0514 | |

| AChE Inhibition | 0.59 | |

| Analgesic Effect (in vivo) | Comparable to ibuprofen |

Case Studies

Case Study 1: COX-2 Selectivity

A study demonstrated that this compound effectively inhibited COX-2 with minimal impact on COX-1 activity. This selectivity is crucial for developing safer anti-inflammatory medications .

Case Study 2: Neuroprotective Effects

In an experimental model of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced neuroinflammation, suggesting its potential as a therapeutic agent for cognitive disorders .

Propriétés

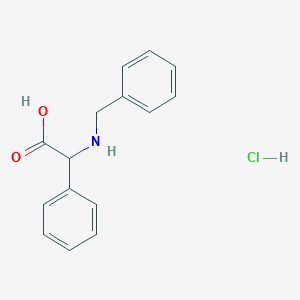

IUPAC Name |

2-(benzylamino)-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c17-15(18)14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-10,14,16H,11H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHRXLXHIIEVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.